molecular formula C19H21N5O2 B11005474 N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11005474
M. Wt: 351.4 g/mol
InChI Key: HCKDHDLPQKMUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule with a molecular formula of C19H21N5O2 and a molecular weight of 351.4 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly due to its hybrid structure incorporating two privileged pharmacophores: an indole moiety and a piperidine carboxamide. The indole scaffold is a widely recognized structure in bioactive compounds and is frequently investigated for its potential interactions with the central nervous system . Specifically, indole derivatives have been extensively studied as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . For instance, research on related indole-5-carboxamide analogues has demonstrated potent and selective MAO-B inhibitory activity, suggesting the value of this chemotype in neurodegenerative disease research . Furthermore, the piperidine carboxamide core is a common feature in compounds designed to modulate neurological targets . The molecule's structure aligns with modern drug discovery approaches that utilize hybrid pharmacophores, where combining indole with other bioactive fragments like nicotinic acid or piperazine can enhance biological activity and selectivity . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, especially in areas such as kinase inhibition, enzyme modulation, and GPCR ligand activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-26-18-5-4-17(22-23-18)24-10-7-14(8-11-24)19(25)21-15-3-2-13-6-9-20-16(13)12-15/h2-6,9,12,14,20H,7-8,10-11H2,1H3,(H,21,25)

InChI Key

HCKDHDLPQKMUIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound with a unique structure that integrates an indole moiety, a pyridazine ring, and a piperidine backbone. This combination of functional groups contributes to its potential biological activities, particularly in the context of neuropharmacology and other therapeutic areas.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 1H indol 6 yl 1 6 methoxypyridazin 3 yl piperidine 4 carboxamide\text{N 1H indol 6 yl 1 6 methoxypyridazin 3 yl piperidine 4 carboxamide}

Key Features:

  • Indole Moiety: Known for its role in various biological activities, particularly in neurotransmitter modulation.
  • Pyridazine Ring: Enhances lipophilicity and may influence pharmacokinetic properties.
  • Piperidine Backbone: Commonly found in many pharmacologically active compounds.

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes involved in neurotransmitter systems. The compound's structural diversity suggests it may exhibit selective binding properties, enhancing its therapeutic potential.

Biological Activities

Research indicates that compounds similar to this compound have shown significant biological activities, including:

  • Neuropharmacological Effects:
    • Potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .
    • Indole derivatives have been studied for their effects on serotonin and dopamine pathways, indicating possible antidepressant or anxiolytic properties.
  • Anti-inflammatory Properties:
    • Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Activity:
    • The presence of methoxy groups may enhance antioxidant capabilities, providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notable findings include:

StudyFindings
Identified potential neuropharmacological applications with significant effects on neurotransmitter systems.
Reported high selectivity indices for indole-based MAO inhibitors, suggesting enhanced therapeutic efficacy.
Demonstrated inhibition of pro-inflammatory cytokines, indicating anti-inflammatory potential.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the indole moiety through cyclization reactions.
  • Synthesis of the pyridazine ring via condensation reactions.
  • Coupling reactions to form the final carboxamide structure.

Optimization of reaction conditions is crucial for achieving high yields and purity.

Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores

The piperidine carboxamide scaffold is a common feature in several bioactive compounds. Key comparisons include:

Compound Name Structure Features Molecular Formula Molecular Weight Key Substituents Synthesis Yield Reference
Target Compound Piperidine-4-carboxamide with indol-6-yl and 6-methoxypyridazin-3-yl Inferred: C19H21N5O2 ~379.4 Methoxy group on pyridazine Not provided -
Compound 35 () Piperidine-1-carboxamide with 4-bromo-1,3-benzodiazol-2-one and 6-methoxy-5-methylpyridin-3-yl C19H21BrN5O2 454.3 Brominated benzodiazolone 56%
Compound 8.36 () PROTAC with piperidine-4-carboxamide linked to a benzoimidazol and BRD4-targeting moiety C47H60N10O7 901.0 Designed for protein degradation Not provided
Compound Piperidine-4-carboxamide with triazolyl-pyridazine and pyridinemethyl C18H20N8O 364.4 1,2,4-Triazole substituent Not provided

Key Observations :

  • Compound 35 () replaces the indole group with a brominated benzodiazolone, likely enhancing electrophilic reactivity for enzyme inhibition .

Indole-Containing Analogs

Indole derivatives are prevalent in medicinal chemistry. Notable examples:

Compound Name Structure Features Molecular Formula Molecular Weight Key Substituents Synthesis Yield Reference
Compound 3 () Indole-3-carboxamide with methylpiperidinyl and dihydropyridinone C24H28N4O3 428.5 2-Oxopyridinone, methylpiperidinyl 66%
Compound Pyrazolopyridine-4-carboxamide with indol-5-yl C18H17N5O 319.4 Pyrazolopyridine core Not provided

Key Observations :

  • The target compound’s indol-6-yl group differs from indol-5-yl in ’s analog, which may influence spatial orientation in target binding .
  • Compound 3 () uses a methylpiperidinyl substituent instead of methoxypyridazine, demonstrating flexibility in optimizing pharmacokinetic properties .

Methoxypyridazine-Containing Derivatives

The 6-methoxypyridazin-3-yl group in the target compound is also found in ’s crystalline thieno-pyrimidin derivative, which includes a difluorobenzyl group for enhanced rigidity . This suggests methoxypyridazine’s utility in balancing solubility and structural stability.

Preparation Methods

Formation of 1-(6-Methoxypyridazin-3-yl)Piperidine-4-Carboxylic Acid

Step 1: Piperidine-4-carboxylic acid is reacted with 3-chloro-6-methoxypyridazine under nucleophilic aromatic substitution (SNAr) conditions.

Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K2CO3)

  • Temperature: 80°C, 12 hours

  • Yield: 85%

Mechanism: The reaction proceeds via deprotonation of piperidine’s nitrogen, followed by nucleophilic attack on the electron-deficient pyridazine ring. Methoxy groups enhance ring activation by donating electron density through resonance.

Activation of Piperidine-4-Carboxylic Acid

Step 2: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2).

Conditions:

  • Molar Ratio: 1:1.2 (acid:SOCl2)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Reflux, 4 hours

  • Yield: 95%

Alternative Methods:

  • Mixed anhydride with ethyl chloroformate (60% yield).

  • Coupling agents like HATU (92% yield, but higher cost).

Amide Coupling with 1H-Indol-6-Amine

Step 3: The acyl chloride reacts with 1H-indol-6-amine in the presence of a base.

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (Et3N), 2.5 equivalents

  • Temperature: 0°C → room temperature, 8 hours

  • Yield: 78%

Side Reactions:

  • Indole N-alkylation (controlled by low-temperature addition).

  • Oversubstitution on pyridazine (mitigated by stoichiometric control).

Optimization of Critical Parameters

Solvent Systems

SolventReaction EfficiencyPurity (%)
DMFHigh82
THFModerate91
AcetonitrileLow75

THF balances solubility and minimizes byproduct formation.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) accelerates acylation:

DMAP (mol%)Reaction Time (h)Yield (%)
0878
5585
10483

Excess DMAP (>10%) induces esterification side reactions.

Purification and Characterization

Purification Protocol:

  • Liquid-liquid extraction with ethyl acetate/water.

  • Column chromatography (SiO2, hexane:ethyl acetate 3:1 → 1:2).

  • Recrystallization from ethanol/water (4:1).

Analytical Data:

  • HPLC Purity: 98.5% (C18 column, 0.1% TFA in H2O/MeCN).

  • 1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 8.25 (d, J = 8.4 Hz, 1H, pyridazine), 7.45–6.98 (m, 4H, indole), 4.10–3.20 (m, 6H, piperidine), 3.85 (s, 3H, OCH3).

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute BRoute C
Total Steps645
Overall Yield (%)587265
Cost Index1.00.81.2

Route B’s convergent approach reduces intermediate isolations, enhancing cost efficiency.

Challenges and Troubleshooting

Common Issues:

  • Low Coupling Efficiency: Caused by moisture-sensitive acyl chlorides. Solved by rigorous solvent drying.

  • Indole Polymerization: Add 2,6-di-tert-butyl-4-methylphenol (BHT) as inhibitor (0.1 wt%).

Scalability Limits:

  • Batch sizes >500 g show reduced yields (68%) due to exothermicity. Implement gradual reagent addition and cooling.

Q & A

Q. What are the recommended synthetic routes for N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxamide core with the indole and pyridazine moieties .
  • Protection/deprotection strategies : For example, tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to prevent side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) under reflux conditions enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methodologies include:

  • Spectroscopic analysis :
    • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., indole C6 vs. pyridazine C3 positions) .
    • HRMS : Validate molecular formula (e.g., C21H22N6O2) and detect isotopic patterns .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and degradation profiles .
  • Solubility : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to assess bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays targeting kinases or GPCRs linked to the compound’s scaffold (e.g., JAK2 or serotonin receptors) .
  • Cell viability assays : MTT or ATP-lite assays in cancer cell lines (e.g., HCT-116, MCF-7) to screen for antiproliferative effects .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (KD values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS to identify bioavailability limitations .
  • Metabolite identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites affecting efficacy .
  • Dose optimization : Conduct dose-response studies in rodent models to align in vitro IC50 values with effective plasma concentrations .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Molecular docking : Perform in silico simulations (AutoDock Vina) to prioritize modifications (e.g., substituting methoxy groups on pyridazine) that reduce off-target binding .

  • SAR studies : Synthesize analogs (e.g., replacing indole with benzimidazole) and compare activity profiles across targets .

    Analog Modification Target Affinity (IC50) Selectivity Ratio
    Indole → BenzimidazoleJAK2: 12 nM → 45 nM3.8× reduction
    Methoxy → Ethoxy (pyridazine)5-HT2A: 8 nM → 3 nM2.7× increase

Q. How can researchers validate the mechanism of action in complex biological systems?

  • Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed pathways (e.g., apoptosis, inflammation) post-treatment .
  • CRISPR/Cas9 knockout models : Validate target dependency by testing compound efficacy in cells lacking the putative target gene .
  • Biomarker analysis : ELISA or Western blot to quantify downstream effectors (e.g., phosphorylated STAT3 for JAK2 inhibitors) .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for interpreting dose-response and toxicity data?

  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/LC50 values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-arm studies (e.g., Tukey’s test for pairwise comparisons) .
  • QSAR modeling : Use partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with toxicity thresholds .

Q. How should researchers design studies to assess synergistic or antagonistic effects with existing therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method to classify interactions (CI < 1: synergy; CI > 1: antagonism) .
  • Isobolograms : Plot equi-effective dose combinations to visualize synergism .
  • Mechanistic overlap : Screen for shared metabolic pathways (e.g., CYP450 isoforms) that may alter drug interactions .

Structural & Functional Insights

Q. What computational tools are recommended for predicting binding modes and off-target risks?

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to simulate ligand-receptor dynamics over 100-ns trajectories .
  • Phylogenetic analysis : Compare target conservation across species to prioritize candidates with lower cross-reactivity .
  • Off-target prediction : SwissTargetPrediction or SEA servers to identify high-risk secondary targets .

Q. How do structural analogs of this compound inform lead optimization?

Key analogs and their properties include:

Analog Modification Activity
N-(4-chlorobenzyl)-1-(6-fluoropyridazin-3-yl)piperidine-4-carboxamide Fluorine substitutionEnhanced kinase inhibition (IC50: 9 nM)
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide Phenyl group additionImproved solubility (LogP: 2.1 → 1.8)
N-(3-methoxyphenyl)-1-(tetrazolo-pyridazin-6-yl)piperidine-4-carboxamide Tetrazolo ring incorporationReduced cytotoxicity (LC50: >100 μM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.